JNK-1-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H22N6S |

|---|---|

分子量 |

426.5 g/mol |

IUPAC 名称 |

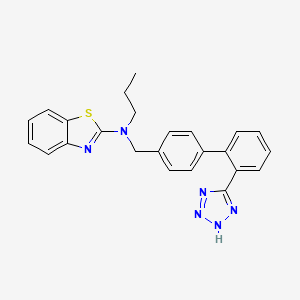

N-propyl-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C24H22N6S/c1-2-15-30(24-25-21-9-5-6-10-22(21)31-24)16-17-11-13-18(14-12-17)19-7-3-4-8-20(19)23-26-28-29-27-23/h3-14H,2,15-16H2,1H3,(H,26,27,28,29) |

InChI 键 |

VFEFVZLJBVJWCN-UHFFFAOYSA-N |

规范 SMILES |

CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5=CC=CC=C5S4 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JNK-1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of JNK-1-IN-1, a foundational compound in a series of covalent inhibitors targeting c-Jun N-terminal kinases (JNK). While this compound itself served as an initial lead, this guide focuses on the well-characterized mechanisms of its potent and selective analogs, which have been instrumental in elucidating the therapeutic potential of covalent JNK inhibition. This document details the molecular interactions, inhibitory activities, and cellular effects of these inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] There are three main JNK genes (JNK1, JNK2, and JNK3) which, through alternative splicing, produce at least ten different protein isoforms.[1] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is found predominantly in the brain, heart, and testes.[1]

The JNK signaling pathway is a critical regulator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) radiation, osmotic shock, and heat shock.[1] Activation of the JNK cascade is initiated by upstream kinases, primarily MAP2K4 (MKK4) and MAP2K7 (MKK7), which dually phosphorylate JNK on conserved threonine and tyrosine residues (Thr183/Tyr185) within its activation loop.[1] Once activated, JNKs phosphorylate a variety of downstream substrates, most notably the transcription factor c-Jun, a component of the activator protein-1 (AP-1) complex. Phosphorylation of c-Jun on serines 63 and 73 enhances its transcriptional activity, leading to the regulation of genes involved in diverse cellular processes such as proliferation, differentiation, apoptosis, and inflammation.

Dysregulation of the JNK signaling pathway has been implicated in a multitude of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and various cancers. This has made the JNKs attractive targets for therapeutic intervention.

This compound and the Advent of Covalent JNK Inhibition

This compound is a pioneering compound that led to the development of a series of potent and selective covalent inhibitors of JNK. These inhibitors employ a structure-based design to target a non-catalytic cysteine residue located near the ATP-binding pocket of JNK, a feature that allows for high potency and selectivity. The general strategy involves an ATP-competitive scaffold that directs an electrophilic warhead, typically an acrylamide group, to form a covalent bond with the target cysteine. This irreversible or slowly reversible binding provides sustained inhibition of JNK activity.

While this compound itself demonstrated modest activity, its analogs, such as JNK-IN-7 and JNK-IN-8, exhibit significantly improved potency and selectivity. These compounds have become invaluable tools for probing the biological functions of JNK and represent promising leads for drug development.

Mechanism of Action: Covalent Inhibition of JNK

The primary mechanism of action of the this compound series of inhibitors is the formation of a covalent adduct with a conserved cysteine residue (Cys116 in JNK1) located in a region of the kinase known as the front pocket. This covalent modification is achieved through a Michael addition reaction between the thiol group of the cysteine and the electrophilic acrylamide moiety of the inhibitor.

The binding process can be conceptualized in two steps:

-

Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of JNK. The affinity of this initial interaction is determined by the specific chemical structure of the inhibitor's scaffold.

-

Covalent Bond Formation: Once positioned correctly within the active site, the acrylamide warhead is brought into close proximity to the target cysteine, facilitating the formation of a covalent bond. This irreversible or slowly reversible step effectively locks the inhibitor in place, leading to sustained inactivation of the kinase.

Crystal structures of JNK3 in complex with analogs of this compound have confirmed this covalent binding mechanism, revealing the precise interactions between the inhibitor and the kinase.[1]

Quantitative Inhibitory Activity

The inhibitory potency of the this compound series of compounds has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for some of the most well-characterized analogs.

| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |

| JNK-IN-1 | ~ single digit µM | ~ single digit µM | ~ single digit µM | [1] |

| JNK-IN-7 | 1.5 | 2 | 0.7 | |

| JNK-IN-8 | 4.7 | 18.7 | 1 | |

| JNK-IN-11 | Not Reported | Not Reported | Not Reported | [1] |

| JNK-IN-12 | Not Reported | Not Reported | Not Reported | [1] |

Table 1: Biochemical Inhibitory Potency of this compound Analogs against JNK Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective JNK isoform by 50%.

| Compound | Cell Line | Cellular EC50 (nM) for c-Jun Phosphorylation Inhibition | Reference |

| JNK-IN-7 | HeLa | ~300 | [1] |

| JNK-IN-7 | A375 | ~100 | [1] |

| JNK-IN-8 | HeLa | 486 | |

| JNK-IN-8 | A375 | 338 |

Table 2: Cellular Potency of this compound Analogs. EC50 values represent the effective concentration of the inhibitor required to reduce the phosphorylation of the JNK substrate c-Jun by 50% in the indicated cell lines.

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility as a research tool or a therapeutic agent is its selectivity. The this compound series has been profiled against a broad panel of kinases to assess their off-target effects.

KinomeScan™ technology is a competition binding assay used to quantify the interactions of a compound with a large number of kinases. The results are typically reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction.

While a complete public dataset for this compound is not available, a screen of JNK-IN-1 at 10 µM revealed significant binding to JNK1/2/3, as well as the imatinib targets Abl, c-kit, and DDR1/2.[1] The more advanced analog, JNK-IN-8, demonstrated a much-improved selectivity profile, with high affinity for JNKs and minimal off-target binding.

Experimental Protocols

In Vitro Biochemical Kinase Assay (Z'-lyte™ Assay)

This protocol describes a fluorescence-based immunoassay to measure the kinase activity of JNK1 and its inhibition by compounds like this compound and its analogs.

Materials:

-

Recombinant human JNK1 enzyme

-

ATP

-

JNK substrate peptide (e.g., a peptide containing the c-Jun phosphorylation site)

-

Z'-lyte™ Kinase Assay Kit (containing development and stop reagents)

-

Test compounds (e.g., this compound analogs) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the JNK1 enzyme, the substrate peptide, and the test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop reagent from the Z'-lyte™ kit.

-

Add the development reagent and incubate for a further 60 minutes to allow for the fluorescent signal to develop.

-

Measure the fluorescence on a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for c-Jun Phosphorylation (Western Blot)

This protocol details the procedure to assess the ability of JNK inhibitors to block the phosphorylation of endogenous c-Jun in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa or A375)

-

Cell culture medium and supplements

-

JNK pathway activator (e.g., anisomycin or UV radiation)

-

Test compounds (e.g., this compound analogs)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-c-Jun (Ser73) and rabbit anti-total c-Jun

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a JNK pathway activator (e.g., anisomycin) for a short period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like β-actin.

-

Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.

Visualizations

JNK Signaling Pathway

References

JNK-1-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer. Consequently, the development of potent and selective JNK inhibitors is of significant therapeutic interest. This technical guide provides an in-depth overview of the discovery, development, and characterization of JNK-1-IN-1, a notable inhibitor of JNK1.

Discovery and Rationale

This compound emerged from a serendipitous discovery during a broad kinase selectivity profiling of compounds based on the imatinib scaffold. While initially designed to target other kinases, this compound demonstrated significant inhibitory activity against JNK isoforms. This finding led to a focused effort to optimize this chemical series as covalent inhibitors of JNK. The core design strategy involves an ATP-competitive scaffold coupled with a reactive moiety that can form a covalent bond with a conserved, non-catalytic cysteine residue within the ATP-binding site of JNKs, thereby ensuring high potency and prolonged inhibition.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic route can be inferred from the procedures described for its analogs. The synthesis is a multi-step process that likely involves the following key transformations:

-

Amide Coupling: Formation of an amide bond between a substituted aniline and a pyridine carboxylic acid derivative.

-

Nucleophilic Aromatic Substitution: Coupling of the resulting amide with a substituted pyrimidine, a core element of the imatinib scaffold.

-

Introduction of the Warhead: Acylation of a primary or secondary amine with an acryloyl chloride derivative to install the reactive covalent-binding moiety.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action

This compound is an irreversible inhibitor that functions by forming a covalent bond with a specific cysteine residue located in the ATP-binding pocket of JNK1. This covalent modification physically blocks the binding of ATP, thereby preventing the kinase from phosphorylating its downstream substrates.

The JNK signaling cascade is initiated by various extracellular stimuli, leading to the activation of a series of upstream kinases (MAP3Ks and MAP2Ks). The MAP2Ks, MKK4 and MKK7, directly phosphorylate and activate JNKs. Activated JNKs then translocate to the nucleus to phosphorylate and activate transcription factors such as c-Jun, which in turn regulate the expression of genes involved in various cellular responses. This compound acts by directly inhibiting the kinase activity of JNK1.

Caption: JNK signaling pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound and its analogs has been determined through biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound and Analogs

| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |

| This compound | 28 | 35 | 170 |

| JNK-IN-2 | 15 | 22 | 11 |

| JNK-IN-5 | 4.3 | 13 | 0.8 |

| JNK-IN-7 | 1.5 | 2.0 | 0.7 |

| JNK-IN-8 | 4.7 | 18.7 | 1.0 |

| JNK-IN-11 | 1.2 | 2.0 | 0.5 |

Data sourced from Zhang et al., 2012.

Table 2: Cellular Activity of this compound and Analogs on c-Jun Phosphorylation

| Compound | HeLa EC₅₀ (nM) | A375 EC₅₀ (nM) |

| This compound | 2500 | 2300 |

| JNK-IN-2 | >10000 | >10000 |

| JNK-IN-5 | 110 | 33 |

| JNK-IN-7 | 240 | 98 |

| JNK-IN-8 | 486 | 338 |

| JNK-IN-11 | 180 | 49 |

Data sourced from Zhang et al., 2012.

Kinase Selectivity

This compound was profiled against a panel of 400 kinases to assess its selectivity. While it demonstrated potent inhibition of JNK isoforms, it also exhibited off-target binding to other kinases, including Abl and c-Kit, which is consistent with its imatinib-based scaffold. The full kinase selectivity profile for this compound is not publicly available.

Experimental Protocols

Biochemical Kinase Assay (Z'-LYTE™ Assay)

The inhibitory activity of this compound against JNK isoforms was quantified using a fluorescence-based, coupled-enzyme format such as the Z'-LYTE™ kinase assay.

Principle: This assay measures the extent of phosphorylation of a synthetic FRET-peptide substrate by the kinase. A site-specific protease in the development reagent cleaves non-phosphorylated peptides, disrupting FRET, while phosphorylated peptides remain intact.

Generalized Protocol:

-

Reaction Setup: In a 384-well plate, combine recombinant JNK1, JNK2, or JNK3 enzyme with the corresponding FRET-peptide substrate and ATP in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Inhibitor Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction wells.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Development: Add the development reagent containing the site-specific protease.

-

Detection: After a further incubation period (e.g., 60 minutes), measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein) using a fluorescence plate reader.

-

Data Analysis: Calculate the emission ratio and determine the percent inhibition based on the signals from control wells. IC₅₀ values are then calculated from the dose-response curves.

Caption: Workflow for a generic biochemical kinase assay.

Cellular Assay (Western Blot for Phospho-c-Jun)

The cellular potency of this compound was determined by measuring the inhibition of phosphorylation of the direct JNK substrate, c-Jun, in cultured cells.

Generalized Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or A375) and grow to a suitable confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

-

JNK Pathway Stimulation: Induce the JNK pathway by treating the cells with a stimulus such as anisomycin or exposing them to UV radiation.

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) and total c-Jun.

-

Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated c-Jun signal to the total c-Jun signal. Calculate the EC₅₀ value from the dose-response curve.

Caption: Workflow for Western blot analysis of c-Jun phosphorylation.

Preclinical Development

To date, there is no publicly available information on the in vivo efficacy, pharmacokinetics, or toxicology of this compound. The primary focus of the initial research was on the in vitro and cellular characterization of this compound and its analogs as chemical probes for studying JNK signaling. Further development would be required to assess its potential as a therapeutic agent.

Conclusion

This compound is a pioneering example of a covalent inhibitor of JNK1, discovered through a combination of serendipity and rational design. Its characterization has provided valuable insights into the development of irreversible kinase inhibitors. While its off-target effects and lack of in vivo data currently limit its direct therapeutic application, this compound and its more potent and selective analogs, such as JNK-IN-8, serve as powerful research tools for elucidating the complex roles of JNK signaling in health and disease. This technical guide summarizes the core knowledge surrounding this compound, providing a foundation for researchers and drug developers working in the field of kinase inhibition.

In-Depth Technical Guide to JNK-1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action of JNK-1-IN-1

This compound is a characterized inhibitor primarily targeting c-Jun N-terminal kinase 1 (JNK1), a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway. Its mechanism of action is noteworthy as it functions as a non-ATP site inhibitor. This compound binds to an allosteric site on the JNK1 protein, specifically in a region near the MAPK insert. This binding is exclusive to the inactive conformation of JNK1, thereby preventing its phosphorylation and subsequent activation by upstream kinases such as MKK7. By stabilizing the inactive state, this compound effectively blocks the downstream signaling cascade mediated by JNK1.

In addition to its primary target, this compound has been observed to interact with other kinases, indicating a broader kinase profile.

Quantitative Inhibition and Binding Data

The inhibitory activity and binding affinity of this compound have been quantified against several kinases. The following tables summarize the available data, providing a clear comparison of its potency and selectivity.

| Target Kinase | Inhibition/Binding Parameter | Value (µM) |

| MKK7 | IC50 | 7.7[1] |

| Jnk1 (unphosphorylated) | Kd | 11[2] |

| p38α (unphosphorylated) | Kd | 18[2] |

| ERK2 (unphosphorylated) | Kd | 18[2] |

Table 1: Summary of quantitative data for this compound against various kinases.

Signaling Pathway of JNK1

The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet irradiation, and heat shock. The activation of JNKs occurs through a tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAPKKKs) phosphorylate and activate the MAPK kinases (MAPKKs), MKK4 and MKK7. These, in turn, dually phosphorylate JNKs on threonine and tyrosine residues within a conserved T-P-Y motif, leading to their activation. Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This signaling cascade plays a pivotal role in regulating gene expression related to cell proliferation, differentiation, apoptosis, and inflammation.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (MKK7)

This assay is designed to measure the ability of this compound to inhibit the enzymatic activity of MKK7.

-

Reagents and Materials:

-

Recombinant active MKK7 enzyme.

-

JNK1 (inactive) as a substrate for MKK7.

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

-

ATP solution (radiolabeled [γ-³²P]ATP or non-radioactive for detection by other means).

-

This compound at various concentrations.

-

Method for detection of JNK1 phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or a phospho-JNK1 specific antibody for non-radioactive methods like ELISA or Western blot).

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the recombinant MKK7 enzyme, inactive JNK1 substrate, and kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction (e.g., by adding EDTA or SDS-PAGE sample buffer). Detect the level of JNK1 phosphorylation using the chosen method.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Surface Plasmon Resonance (SPR) Binding Assay

This assay measures the binding affinity (Kd) of this compound to its target kinases in real-time.

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant unphosphorylated kinases (Jnk1-u, p38α-u, ERK2-u).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP+).

-

This compound at various concentrations.

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Procedure:

-

Immobilization: Immobilize the recombinant kinases onto the sensor chip surface via standard amine coupling.

-

Binding Measurement: Inject a series of concentrations of this compound over the immobilized kinase surface and a reference surface.

-

Data Collection: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

-

Regeneration: After each injection, regenerate the sensor surface using the regeneration solution to remove the bound inhibitor.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

References

JNK-1-IN-1 vs. Other JNK Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-1-IN-1, with other widely used JNK inhibitors: SP600125, AS601245, TCS JNK 6o, and JNK-IN-8. This document is intended to serve as a core resource for researchers and professionals in drug development by presenting detailed biochemical and cellular data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: A Comparative Analysis of JNK Inhibitors

The following tables summarize the quantitative data for this compound and other selected JNK inhibitors, facilitating a clear comparison of their potency, selectivity, and cellular activity.

Table 1: Biochemical Activity of JNK Inhibitors Against JNK Isoforms

| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | JNK1 Ki (nM) | JNK2 Ki (nM) | JNK3 Ki (nM) | Mechanism of Action | Source(s) |

| This compound | Data not available | Data not available | Data not available | 11,000 (Kd) | Data not available | Data not available | Binds to MKK7cp, acts as a JNK-1 inhibitor | [1][2] |

| SP600125 | 40 | 40 | 90 | Data not available | Data not available | Data not available | ATP-competitive, Reversible | [3][4] |

| AS601245 | 150 | 220 | 70 | Data not available | Data not available | Data not available | ATP-competitive | [3] |

| TCS JNK 6o | 45 | 160 | 52 (IC50) | 2 | 4 | 52 | ATP-competitive | [1][5][6] |

| JNK-IN-8 | 4.7 | 18.7 | 1.0 | Data not available | Data not available | Data not available | Covalent, Irreversible | [7][8] |

Table 2: Cellular Activity of JNK Inhibitors

| Inhibitor | Cell Line(s) | Cellular Assay | EC50 (nM) | Source(s) |

| This compound | HepG2 | MKK7cp inhibition | 7,800 | [1][2] |

| SP600125 | Jurkat T cells, CD4+ cells | c-Jun phosphorylation, Inflammatory gene expression | 5,000 - 12,000 | [9] |

| AS601245 | Data not available | Data not available | Data not available | |

| TCS JNK 6o | Platelets | c-Jun phosphorylation, Collagen-induced aggregation | 920 | [5] |

| JNK-IN-8 | HeLa, A375 | c-Jun phosphorylation | 338 - 486 | [8] |

Table 3: Kinase Selectivity Profile of JNK Inhibitors

| Inhibitor | Off-Target Kinases Inhibited (Select Examples) | Selectivity Notes | Source(s) |

| This compound | MKK7 (IC50 = 7.8 µM), p38α (Kd = 18 µM), ERK2 (Kd = 18 µM) | Binds to other MAP kinases with lower affinity. | [1][2] |

| SP600125 | MKK4, MKK3, MKK6, PKB, PKCα, Aurora kinase A, FLT3, TRKA | >10-fold selective for JNK over MKK4; >25-fold over MKK3, MKK6, PKB, PKCα. Also inhibits other kinases. | [9][10] |

| AS601245 | c-Src, CDK2, c-Raf | 10- to 20-fold selectivity over c-Src, CDK2, and c-Raf. | [3] |

| TCS JNK 6o | ERK2, p38α, p38δ | >1000-fold selective for JNK1/2 over other MAP kinases like ERK2 and p38. | [1][6] |

| JNK-IN-8 | MNK2, Fms | Highly selective based on KinomeScan profiling; >10-fold selectivity against MNK2 and Fms. | [7][8][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of JNK inhibitors.

Biochemical Kinase Assay (LANCE® Ultra TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the biochemical potency of JNK inhibitors.

Materials:

-

Recombinant human JNK1, JNK2, or JNK3 enzyme

-

ULight™-labeled substrate peptide (e.g., ULight™-c-Jun)

-

Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-phospho-c-Jun (Ser63))

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

JNK inhibitor (dissolved in DMSO)

-

384-well white OptiPlate™

-

TR-FRET microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase solution in kinase buffer.

-

Prepare a 4X ULight™-substrate solution in kinase buffer.

-

Prepare a 4X ATP solution in kinase buffer. The final ATP concentration should be at the Km for the specific JNK isoform.

-

Prepare serial dilutions of the JNK inhibitor in DMSO, then dilute into kinase buffer to create a 4X inhibitor solution.

-

-

Kinase Reaction:

-

To each well of a 384-well plate, add 2.5 µL of the 4X inhibitor solution (or DMSO for control).

-

Add 2.5 µL of the 2X kinase solution.

-

Initiate the reaction by adding a 5 µL mixture of 4X ULight™-substrate and 4X ATP solution.

-

Incubate the plate at room temperature for 60 minutes.[12]

-

-

Detection:

-

Prepare a 4X stop/detection solution containing EDTA and the Europium-labeled anti-phospho-substrate antibody in detection buffer.

-

Add 10 µL of the stop/detection solution to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.[12]

-

-

Data Acquisition:

-

Read the plate on a TR-FRET microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (ULight™).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular c-Jun Phosphorylation Assay (In-Cell Western)

This protocol details a quantitative immunofluorescence-based assay to measure the inhibition of c-Jun phosphorylation in a cellular context.

Materials:

-

Cells (e.g., HeLa or A375)

-

96-well black-walled imaging plates

-

Cell culture medium

-

JNK activator (e.g., Anisomycin, UV irradiation)

-

JNK inhibitor (dissolved in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63) and Mouse anti-total c-Jun

-

Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG

-

DNA stain (e.g., DRAQ5™)

-

Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well black-walled plate and allow them to adhere overnight.

-

Pre-treat cells with serial dilutions of the JNK inhibitor (or DMSO for control) for 1-2 hours.

-

Stimulate the JNK pathway by adding a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) or by UV irradiation followed by a recovery period.

-

-

Fixation and Permeabilization:

-

Remove the medium and fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

-

Wash the wells three times with PBS.

-

-

Immunostaining:

-

Block the wells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with a cocktail of primary antibodies (anti-phospho-c-Jun and anti-total c-Jun) diluted in blocking buffer overnight at 4°C.

-

Wash the wells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with a cocktail of IRDye®-conjugated secondary antibodies and a DNA stain (for normalization) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the wells five times with PBS containing 0.1% Tween-20.

-

-

Data Acquisition and Analysis:

-

Scan the plate using an infrared imaging system.

-

Quantify the integrated intensity of the signal for phospho-c-Jun (800 nm channel) and total c-Jun (700 nm channel).

-

Normalize the phospho-c-Jun signal to the total c-Jun signal and the DNA stain signal.

-

Plot the normalized phospho-c-Jun signal against the inhibitor concentration and fit the data to determine the EC50 value.

-

Mandatory Visualizations

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. TCS JNK 6o | CAS#:894804-07-0 | Chemsrc [chemsrc.com]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]

- 12. blossombio.com [blossombio.com]

The JNK Signaling Pathway: A Core Regulator of Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family, serves as a critical nexus in the cellular response to stress.[1] Activated by a wide array of stimuli including inflammatory cytokines, UV irradiation, heat shock, and oxidative stress, the JNK pathway plays a pivotal, albeit complex, role in orchestrating cellular fate.[1][2] Its involvement in programmed cell death, or apoptosis, is particularly significant, positioning it as a central regulator in both physiological processes and pathological conditions.[2][3] JNKs can trigger apoptosis through two main branches: a nuclear pathway that alters gene expression and a mitochondrial pathway that directly targets apoptotic machinery.[2] This dual mechanism makes the JNK pathway a subject of intense research and a promising target for therapeutic intervention in diseases ranging from cancer to neurodegeneration.[4][5]

The Core JNK Signaling Cascade: From Stress to Activation

The JNK pathway is classically defined by a three-tiered kinase cascade, where a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates JNK, the terminal MAPK of this cascade.[2]

1. Stress Sensing and Upstream Activation: The cascade is initiated by diverse extracellular and intracellular stimuli.[6] Environmental stresses and inflammatory cytokines are potent activators.[7] These signals are transmitted through various upstream proteins, often involving the Rho family of small GTPases (e.g., Cdc42 and Rac), which then activate the first tier of the kinase module.[7]

2. MAP3K Activation: A large number of MAP3Ks (over 13) can feed into the JNK pathway.[7] Apoptosis signal-regulating kinase 1 (ASK1) is a key MAP3K activated by oxidative stress and TNF-α.[6] Other important MAP3Ks include members of the Mixed Lineage Kinase (MLK) family and MEKK1-4.[2]

3. MAP2K Phosphorylation: Activated MAP3Ks then phosphorylate the dual-specificity kinases MKK4 (MAP2K4) and MKK7 (MAP2K7).[2] While MKK4 can also activate the p38 MAPK pathway, MKK7 is highly specific to JNK activation.[2] These two kinases act synergistically to phosphorylate JNK on conserved threonine (Thr) and tyrosine (Tyr) residues (specifically Thr183 and Tyr185) within its activation loop.[8][9]

4. JNK Activation: Dual phosphorylation by MKK4 and MKK7 leads to the full activation of JNK.[8] There are three main JNK genes (JNK1, JNK2, JNK3), which give rise to multiple isoforms through alternative splicing.[8] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the brain, heart, and testes.[9]

Key Components of the JNK Signaling Pathway

| Component Class | Key Proteins | Primary Function in JNK-mediated Apoptosis |

| MAP Kinase (MAPK) | JNK1, JNK2, JNK3 | The terminal kinase; phosphorylates nuclear and mitochondrial targets to execute the apoptotic program.[1] |

| MAP Kinase Kinase (MAP2K) | MKK4, MKK7 | Dual-specificity kinases that directly phosphorylate and activate JNKs. MKK7 is JNK-specific.[2] |

| MAP Kinase Kinase Kinase (MAP3K) | ASK1, MEKK1-4, MLKs | Integrate upstream stress signals and activate MKK4/MKK7 through phosphorylation.[2][6] |

| Scaffold Proteins | JIP (JNK-Interacting Protein) | Facilitate signal transduction by bringing kinase cascade components into close proximity, enhancing signaling efficiency.[10] |

Downstream Mechanisms of JNK in Apoptosis

Once activated, JNK translocates to different cellular compartments, including the nucleus and mitochondria, to modulate the function of various substrates, thereby promoting apoptosis.[2]

The Nuclear Pathway: Transcriptional Regulation

In the nucleus, JNK phosphorylates and activates a host of transcription factors, leading to the upregulation of pro-apoptotic genes.[2]

-

AP-1 Activation: The transcription factor c-Jun is a primary and eponymous target of JNK.[1] Phosphorylation of c-Jun on serines 63 and 73 enhances its stability and transcriptional activity.[2] Activated c-Jun dimerizes with members of the Fos family to form the Activator Protein-1 (AP-1) complex.[6] AP-1 then drives the expression of genes that promote apoptosis, including those for the death ligand FasL and members of the Bcl-2 family like Bak and PUMA.[2][6]

-

p53 Family Activation: JNK can phosphorylate and stabilize the tumor suppressor protein p53.[2][6] For example, JNK-mediated phosphorylation can inhibit p53's degradation, leading to its accumulation and the subsequent transcription of pro-apoptotic target genes like Bax and PUMA.[2] JNK also regulates p73, another member of the p53 family, contributing to apoptosis in response to DNA damage.[2]

The Mitochondrial (Intrinsic) Pathway: Direct Protein Regulation

JNK can also translocate to the mitochondria to directly regulate the activity of Bcl-2 family proteins, which are the central arbiters of the intrinsic apoptotic pathway.[2][11]

-

Inhibition of Anti-Apoptotic Proteins: JNK can directly phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] This phosphorylation inhibits their pro-survival function, tipping the cellular balance toward death.[12]

-

Activation of Pro-Apoptotic "BH3-Only" Proteins: JNK activates several pro-apoptotic "BH3-only" members of the Bcl-2 family.

-

Bim and Bmf: In healthy cells, Bim and Bmf are sequestered to the cytoskeleton.[13] Upon stress, JNK phosphorylates Bim and Bmf, causing their release.[13] Once free, they can bind to and inhibit anti-apoptotic Bcl-2 proteins or directly activate the pro-apoptotic effectors Bax and Bak.[13]

-

BID: JNK can phosphorylate BID, leading to its cleavage into a truncated form (tBID).[6] tBID then translocates to the mitochondria to activate Bax and Bak.[6]

-

BAD: JNK can phosphorylate the pro-apoptotic protein BAD, which promotes its ability to neutralize anti-apoptotic Bcl-2 family members.[2]

-

-

Bax/Bak Activation and Mitochondrial Outer Membrane Permeabilization (MOMP): The ultimate goal of JNK's mitochondrial actions is to activate the effector proteins Bax and Bak.[10] Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.[12] This results in the release of cytochrome c and other pro-apoptotic factors (like Smac/DIABLO) into the cytoplasm, which triggers the activation of the caspase cascade (caspase-9 and the executioner caspase-3) and cell death.[7][12]

Key Downstream Targets of JNK in Apoptosis

| Target Protein | Cellular Location | JNK-Mediated Action | Consequence for Apoptosis |

| c-Jun | Nucleus | Phosphorylation and activation | Upregulation of pro-apoptotic genes (e.g., FasL, Bak).[2][6] |

| p53 / p73 | Nucleus | Phosphorylation and stabilization | Upregulation of pro-apoptotic genes (e.g., Bax, PUMA).[2][6] |

| Bcl-2 / Bcl-xL | Mitochondria | Inhibitory phosphorylation | Blocks their anti-apoptotic function.[12] |

| Bim / Bmf | Cytoskeleton -> Mitochondria | Phosphorylation causes release from motor complexes | Promotes Bax/Bak activation.[13] |

| BID | Cytoplasm -> Mitochondria | Phosphorylation and cleavage to tBID | Promotes Bax/Bak activation.[6] |

| BAD | Mitochondria | Activating phosphorylation | Neutralizes anti-apoptotic Bcl-2 proteins.[2] |

JNK Signaling in Disease and Drug Development

Given its central role in cell death, dysregulation of the JNK pathway is implicated in numerous human diseases.[4] In neurodegenerative conditions like Parkinson's and Alzheimer's disease, hyperactivation of JNK contributes to neuronal apoptosis.[9] Conversely, in some cancers, tumor cells can exploit the JNK pathway to evade apoptosis and promote proliferation, making JNK a context-dependent oncogenic target.[2][5]

This has led to the development of specific JNK inhibitors as potential therapeutics. These compounds are crucial tools for research and hold promise for clinical applications.[5][14]

Commonly Studied JNK Inhibitors

| Inhibitor | Type | JNK Isoform IC50 | Notes |

| SP600125 | ATP-competitive | JNK1: 40 nMJNK2: 40 nMJNK3: 90 nM | A widely used but not entirely specific research tool; also inhibits other kinases at higher concentrations.[14][15] |

| AS601245 | ATP-competitive | JNK1: 150 nMJNK2: 220 nMJNK3: 70 nM | A potent and selective JNK inhibitor with neuroprotective and anti-ischemic effects observed in vivo.[13][16][17][18] |

| D-JNKI-1 | Peptide Inhibitor | N/A (Inhibits JNK-substrate interaction) | A cell-permeable peptide that prevents JNK from binding its substrates; under development for hearing loss.[14] |

| CC-401 | ATP-competitive | JNK1: 17 nMJNK2: 3 nMJNK3: 6 nM | The first JNK inhibitor to enter clinical trials for inflammation and leukemia.[14] |

Experimental Methodologies for Studying JNK-Mediated Apoptosis

Investigating the role of JNK in apoptosis requires a multi-faceted approach, combining molecular biology and cell-based assays to connect JNK activation with the induction of cell death.

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-JNK Detection

This method quantifies the activation state of JNK by detecting its phosphorylated form (p-JNK) relative to the total amount of JNK protein.

-

Sample Preparation:

-

Culture cells to desired confluency and treat with stimuli (e.g., UV, Anisomycin) and/or JNK inhibitors for the specified time course.

-

Place culture dishes on ice, aspirate media, and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly on the plate by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The phosphatase inhibitors are critical to preserve the phosphorylation state of JNK.[19]

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.[7]

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load samples onto an 8-12% SDS-PAGE gel and run until adequate separation is achieved.[7]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-proteins, 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is often preferred over milk to reduce background.[19][20]

-

Incubate the membrane with a primary antibody specific for Phospho-JNK (Thr183/Tyr185) overnight at 4°C with gentle agitation.[5] The antibody should be diluted in 5% BSA/TBST.[5]

-

Wash the membrane three times for 10 minutes each in TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

To normalize, strip the membrane and re-probe with an antibody for total JNK.[8]

-

Protocol 2: TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

This assay detects the DNA fragmentation that is a hallmark of late-stage apoptosis.[3]

-

Cell Preparation, Fixation, and Permeabilization:

-

Culture cells on coverslips or in multi-well plates. After experimental treatment, wash once with PBS.

-

Fix the cells by incubating in 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]

-

Wash twice with PBS.

-

Permeabilize the cells by incubating in 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to enter the nucleus.[3]

-

Wash twice with PBS.

-

-

TUNEL Reaction:

-

(Optional) Create a positive control by treating a fixed and permeabilized sample with DNase I to induce DNA strand breaks.[3]

-

Equilibrate the samples by adding 100 µL of Equilibration Buffer and incubating for 5-10 minutes at room temperature.[12]

-

Prepare the TUNEL reaction mixture immediately before use by mixing the Reaction Buffer with the TdT enzyme as per the manufacturer's instructions (e.g., a 50:1 ratio).[12]

-

Remove the Equilibration Buffer and add 50 µL of the TUNEL reaction mix to each sample.

-

Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[12]

-

-

Staining and Visualization:

-

Stop the reaction by washing the cells three times in PBS for 5 minutes each.[12]

-

(Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342 to visualize all cells.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the dUTP label) localized to the nucleus, while non-apoptotic cells will only show the blue DAPI/Hoechst stain.

-

Protocol 3: Caspase-3/7 Activity Assay (Luminescent/Fluorometric)

This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7, providing a functional measure of apoptosis induction.

-

Assay Principle: The assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is the specific recognition site for Caspase-3 and -7.[21] In the presence of active caspases, the substrate is cleaved, releasing a luminescent (aminoluciferin) or fluorescent (AFC) signal that is proportional to caspase activity.[21][22]

-

Protocol (Homogeneous "Add-Mix-Measure" Format):

-

Plate cells in a white-walled (for luminescence) or black-walled (for fluorescence) 96-well plate and perform experimental treatments. Include wells for no-cell background controls and untreated negative controls.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reconstitute the assay reagent (e.g., Caspase-Glo® 3/7) according to the manufacturer's protocol.[21] This single reagent contains the buffer, substrate, and luciferase/detection components.

-

Add 100 µL of the reconstituted reagent directly to each 100 µL of cell culture medium in the wells.[21]

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the resulting luminescence or fluorescence using a plate reader.[11]

-

-

Data Analysis:

-

Subtract the average background reading (from no-cell control wells) from all experimental readings.

-

Calculate the fold-change in caspase activity by dividing the net reading of treated samples by the net reading of untreated control samples.

-

References

- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. bosterbio.com [bosterbio.com]

- 5. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. mdpi.com [mdpi.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Regulation of JNK activity in the apoptotic response of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of signaling cross-talk between pJNK and pAKT generates optimal apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. AS601245, JNK inhibitor (ab145194) | Abcam [abcam.com]

- 14. Frontiers | JNK Mediates Differentiation, Cell Polarity and Apoptosis During Amphioxus Development by Regulating Actin Cytoskeleton Dynamics and ERK Signalling [frontiersin.org]

- 15. Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Upstream Activators of JNK1 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of cellular responses to a diverse array of stimuli. Also known as stress-activated protein kinase (SAPK), JNK1 is a key player in a multitude of physiological and pathological processes, including inflammation, apoptosis, cell differentiation, and proliferation. The activation of JNK1 is tightly regulated by a multi-tiered signaling cascade, and its dysregulation has been implicated in numerous diseases, making its upstream activators prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core upstream activators of JNK1 signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to aid researchers and drug development professionals in their exploration of this pivotal cellular pathway.

Core Signaling Cascade: The MAPK Module

The activation of JNK1 is orchestrated by a canonical three-tiered kinase module, a conserved signaling cassette in eukaryotes. This module ensures the specific and efficient transmission of extracellular signals to intracellular targets. The core components of the JNK1 activation cascade are:

-

MAP Kinase Kinase Kinases (MAP3Ks or MKKKs): These are the initial intracellular sensors that receive signals from a wide range of upstream stimuli. Upon activation, they phosphorylate and activate the downstream MAP2Ks. Key MAP3Ks in the JNK1 pathway include MEKK1 (MAPK/ERK Kinase Kinase 1), ASK1 (Apoptosis Signal-regulating Kinase 1), and TAK1 (TGF-β-activated Kinase 1).

-

MAP Kinase Kinases (MAP2Ks or MKKs): These dual-specificity kinases are the direct upstream activators of JNK1. They phosphorylate JNK1 on specific threonine and tyrosine residues within its activation loop, leading to its catalytic activation. The primary MAP2Ks for JNK1 are MKK4 (MAPK Kinase 4) and MKK7 (MAPK Kinase 7).

-

MAP Kinase (MAPK): JNK1 is the terminal kinase in this cascade. Once activated, it phosphorylates a variety of downstream substrates, including transcription factors (e.g., c-Jun), mitochondrial proteins, and other cellular effectors, thereby orchestrating the cellular response.

Key Upstream Activators and Their Signaling Pathways

The activation of the JNK1 signaling cascade is initiated by a multitude of extracellular and intracellular cues. These stimuli are transduced through various receptor and sensor proteins, which in turn engage the MAP3Ks to trigger the kinase cascade.

Stress-Induced Activation

A primary function of the JNK1 pathway is to respond to cellular stress. Various forms of environmental and physiological stress converge on the JNK1 cascade:

-

Oxidative Stress: Reactive oxygen species (ROS) are potent activators of the JNK1 pathway, often through the activation of ASK1.[1][2]

-

ER Stress: The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers the unfolded protein response (UPR), a component of which is the activation of JNK1. This can be mediated by the ER-resident transmembrane protein IRE1α.

-

UV Radiation and DNA Damage: Exposure to ultraviolet radiation and other DNA damaging agents leads to robust JNK1 activation, contributing to the cellular response to genotoxic stress.

Cytokine-Mediated Activation

Pro-inflammatory cytokines are major physiological activators of JNK1 signaling, playing a crucial role in the immune response and inflammatory diseases.

-

Tumor Necrosis Factor-α (TNF-α): TNF-α binding to its receptor (TNFR) triggers a signaling cascade that leads to the recruitment of adaptor proteins like TRAF2, which in turn activates MAP3Ks such as ASK1 and MEKK1, culminating in JNK1 activation.[1][2]

-

Interleukins (e.g., IL-1): Similar to TNF-α, interleukins can activate JNK1 through their respective receptors, contributing to inflammatory responses.

Growth Factor Signaling

While often associated with pro-proliferative pathways like the ERK cascade, certain growth factors can also modulate JNK1 activity, highlighting the complex cross-talk between signaling networks.

Role of Small GTPases

The Rho family of small GTPases, including Rac and Cdc42, can act as upstream regulators of the JNK1 pathway, often linking signals from cell surface receptors to the activation of MAP3Ks.

The Gatekeepers: MKK4 and MKK7

MKK4 and MKK7 are the immediate upstream kinases responsible for JNK1 activation. While both are dual-specificity kinases, they exhibit distinct properties and can be differentially regulated by upstream signals, allowing for a nuanced control of JNK1 activity.

-

MKK4 (SEK1): MKK4 can phosphorylate JNK1 on both threonine and tyrosine residues, though it shows a preference for tyrosine phosphorylation.[3] It can also activate the p38 MAPK, indicating a role in broader stress responses.

-

MKK7: MKK7 is a more specific activator of JNK and preferentially phosphorylates the threonine residue in the JNK activation loop.[3]

The synergistic action of MKK4 and MKK7 is often required for full and sustained JNK1 activation in response to many stimuli.[4][5]

Scaffold Proteins: Orchestrating the Cascade

Scaffold proteins play a critical role in the JNK1 signaling pathway by physically assembling the components of the kinase cascade. This co-localization enhances the efficiency and specificity of signal transmission. A key scaffold protein in this context is JIP1 (JNK-interacting protein 1). JIP1 possesses distinct binding domains for JNK, MKK7, and certain MAP3Ks, thereby creating a functional signaling module.

Quantitative Data on JNK1 Upstream Interactions

The following tables summarize available quantitative data on the binding affinities and kinetic parameters of key interactions in the upstream JNK1 signaling pathway.

| Interacting Proteins | Method | Affinity (Kd) | Reference |

| MKK7 (D1 site) - JNK1 | Isothermal Titration Calorimetry (ITC) | 12 µM | [6] |

| MKK7 (D2 site) - JNK1 | Isothermal Titration Calorimetry (ITC) | 7.9 µM | [6] |

| MKK7 (D3 site) - JNK1 | Isothermal Titration Calorimetry (ITC) | 11 µM | [6] |

| JIP1 (D-motif peptide) - JNK1 | Isothermal Titration Calorimetry (ITC) | 217 nM | [2] |

| JIP1 (residues 116-266) - JNK1 | Isothermal Titration Calorimetry (ITC) | 81 nM | [2] |

Note: Further research is needed to determine the specific binding affinity (Kd) between MKK4 and JNK1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the upstream activation of JNK1.

JNK1 Kinase Assay

This assay measures the catalytic activity of JNK1 by quantifying the phosphorylation of a specific substrate.

a) In-gel Kinase Assay

-

Principle: Cell lysates are subjected to SDS-PAGE containing a JNK1 substrate (e.g., c-Jun) copolymerized within the gel. After electrophoresis, the kinase reaction is initiated in the gel, and phosphorylated substrate is detected by autoradiography.

-

Protocol:

-

Prepare cell lysates in a buffer containing protease and phosphatase inhibitors.

-

Separate proteins on an SDS-polyacrylamide gel containing 0.5 mg/mL GST-c-Jun.

-

After electrophoresis, wash the gel twice with 20% propan-2-ol in 50 mM Tris-HCl (pH 8.0) for 1 hour each to remove SDS.

-

Wash the gel twice with buffer A (50 mM Tris-HCl pH 8.0, 5 mM 2-mercaptoethanol) for 1 hour each.

-

Denature the proteins by incubating the gel in 6 M guanidine-HCl in buffer A for 1 hour.

-

Renature the proteins by incubating the gel in buffer A containing 0.04% Tween 40 at 4°C overnight with several buffer changes.

-

Pre-incubate the gel in kinase buffer (40 mM HEPES pH 8.0, 0.1 mM EGTA, 10 mM MgCl2, 2 mM DTT) for 30 minutes at room temperature.

-

Initiate the kinase reaction by incubating the gel in kinase buffer supplemented with 50 µM ATP and 50 µCi [γ-32P]ATP for 1 hour at room temperature.

-

Stop the reaction by washing the gel extensively with 5% (w/v) trichloroacetic acid and 1% (w/v) sodium pyrophosphate.

-

Dry the gel and expose it to an X-ray film.

-

b) Immune Complex Kinase Assay

-

Principle: JNK1 is first immunoprecipitated from cell lysates using a specific antibody. The kinase activity of the immunoprecipitated JNK1 is then measured in an in vitro reaction using a purified substrate and [γ-32P]ATP.

-

Protocol:

-

Lyse cells in a suitable lysis buffer and quantify the protein concentration.

-

Incubate 200-500 µg of cell lysate with an anti-JNK1 antibody for 2-4 hours at 4°C.

-

Add Protein A/G-agarose beads and incubate for another 1 hour at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with kinase buffer.

-

Resuspend the beads in kinase buffer containing 1-2 µg of a JNK1 substrate (e.g., GST-c-Jun).

-

Initiate the reaction by adding 10 µCi of [γ-32P]ATP and 20 µM of cold ATP.

-

Incubate for 20-30 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE, dry the gel, and perform autoradiography.

-

Western Blotting for Phospho-JNK1

This method is used to detect the activated form of JNK1 by using an antibody that specifically recognizes the phosphorylated threonine and tyrosine residues in its activation loop.

-

Protocol:

-

Prepare cell lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (typically a 10% gel).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-JNK1 (Thr183/Tyr185) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK1.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study the interaction between JNK1 and its upstream activators (e.g., MKK4, MKK7, MEKK1) or scaffold proteins (e.g., JIP1) in their native cellular environment.

-

Protocol:

-

Lyse cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

-

Pre-clear the lysate by incubating with Protein A/G-agarose beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-JNK1) overnight at 4°C.

-

Add fresh Protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-MKK4, anti-MKK7, or anti-JIP1).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The canonical JNK1 signaling cascade.

Caption: Workflow for Co-Immunoprecipitation.

Caption: Workflow for Western Blotting of Phospho-JNK1.

Conclusion

The upstream activation of JNK1 is a complex and highly regulated process involving a core kinase cascade that is modulated by a multitude of stimuli and scaffold proteins. Understanding the intricacies of these activation mechanisms is paramount for elucidating the role of JNK1 in health and disease. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative insights, detailed experimental protocols, and clear visual representations of the JNK1 signaling network. Further investigation into the specific kinetics and binding affinities of all upstream activators will undoubtedly pave the way for the development of novel and targeted therapeutic strategies aimed at modulating JNK1 activity for the treatment of a wide range of human pathologies.

References

- 1. A docking site in MKK4 mediates high affinity binding to JNK MAPKs and competes with similar docking sites in JNK substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interacting JNK-docking sites in MKK7 promote binding and activation of JNK mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. pnas.org [pnas.org]

Downstream Targets of JNK1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and osmotic shock. Its activity is implicated in a wide array of cellular processes such as apoptosis, inflammation, proliferation, and differentiation. Dysregulation of the JNK1 signaling pathway is associated with numerous pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the known downstream targets of JNK1 phosphorylation, detailed experimental protocols for their identification and validation, and a visual representation of the associated signaling pathways.

Downstream Targets of JNK1 Phosphorylation

JNK1 exerts its pleiotropic effects by phosphorylating a diverse range of protein substrates located in the nucleus, cytoplasm, and mitochondria. These phosphorylation events can alter the substrate's activity, stability, or subcellular localization. The downstream targets of JNK1 can be broadly categorized into transcription factors, apoptosis-regulating proteins, and cytoskeletal components, among others.

Data Presentation: JNK1 Substrates

| Category | Substrate | Key Phosphorylation Sites | Primary Function/Outcome of Phosphorylation | Citations |

| Transcription Factors | c-Jun | Ser63, Ser73 | A primary component of the AP-1 transcription factor, phosphorylation enhances its transcriptional activity. | [1] |

| Activating transcription factor 2 (ATF2) | Thr69, Thr71 | Component of the AP-1 transcription factor, phosphorylation increases its transcriptional activity. | [2] | |

| p53 | Thr81 | Phosphorylation can enhance the dimerization of p53 and p73, promoting the transcription of pro-apoptotic genes. | ||

| ELK1 | Multiple | A transcription factor involved in cell proliferation and differentiation. | [1] | |

| SMAD4 | Multiple | A key mediator in the TGF-β signaling pathway. | [1] | |

| HSF1 | Multiple | A heat shock transcription factor. | [1] | |

| Apoptosis Regulators | Bcl-2 | Multiple | An anti-apoptotic protein; phosphorylation can inhibit its survival function. | [3] |

| Bim (Bcl-2-interacting mediator of cell death) | Multiple | A pro-apoptotic BH3-only protein; phosphorylation can release it from sequestration, promoting apoptosis. | [1] | |

| Bad (Bcl-2-associated death promoter) | Multiple | A pro-apoptotic protein; phosphorylation can modulate its activity. | ||

| Cytoskeletal Proteins | Microtubule-associated protein 1B (MAP1B) | Multiple | Involved in microtubule dynamics and neurite outgrowth. | |

| Doublecortin (DCX) | Multiple | A microtubule-associated protein crucial for neuronal migration. | [4] | |

| Stathmin 2 (SCG10/STMN2) | Multiple | Regulates microtubule dynamics and is involved in neurite elongation. | ||

| Other Substrates | Insulin Receptor Substrate 1 (IRS1) | Ser307 | Phosphorylation at this site can lead to insulin resistance. | [5] |

| Itch | Multiple | An E3 ubiquitin ligase; JNK1-mediated phosphorylation can regulate protein turnover. | [1] |

Signaling Pathways Involving JNK1

JNK1 is a central node in signaling networks that govern cellular fate. Its activation is initiated by a three-tiered kinase cascade, and its downstream effects are mediated through the phosphorylation of its various substrates.

The Canonical JNK1 Signaling Pathway

External stimuli, such as stress or cytokines, activate a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK4 or MKK7. These MAPKKs then dually phosphorylate JNK1 on threonine and tyrosine residues within its activation loop, leading to its activation. Activated JNK1 can then translocate to different cellular compartments to phosphorylate its targets.

JNK1 in the Intrinsic Apoptosis Pathway

JNK1 plays a pivotal role in promoting apoptosis in response to cellular stress. It can directly phosphorylate members of the Bcl-2 family to either inactivate anti-apoptotic proteins like Bcl-2 or activate pro-apoptotic proteins like Bim. This shifts the balance towards mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent caspase activation.

Experimental Protocols

The identification and validation of JNK1 substrates, along with the quantification of their phosphorylation status, involve a combination of biochemical and proteomic techniques.

Experimental Workflow for Substrate Identification

A typical workflow for identifying and validating JNK1 substrates involves immunoprecipitation of JNK1, an in vitro kinase assay with a putative substrate, and subsequent detection of phosphorylation by western blotting or mass spectrometry.

Detailed Methodologies

3.2.1. JNK1 Kinase Assay (In Vitro)

This protocol is adapted from commercially available kits and is designed to measure the activity of immunoprecipitated or purified JNK1 against a specific substrate.

-

Reagents and Materials:

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT)

-

ATP solution (10 mM)

-

Purified recombinant substrate (e.g., GST-c-Jun)

-

Immunoprecipitated JNK1 on beads or purified JNK1 enzyme

-

SDS-PAGE loading buffer

-

-

Procedure:

-

Prepare the kinase reaction mix by combining Kinase Assay Buffer, ATP (final concentration 100-200 µM), and the substrate protein.

-

Initiate the reaction by adding the immunoprecipitated JNK1 beads or purified enzyme to the reaction mix.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE and western blotting using a phospho-specific antibody for the substrate.[6][7]

-

3.2.2. Immunoprecipitation (IP) for Western Blotting

This protocol is for the isolation of JNK1 from cell lysates to be used in downstream applications like kinase assays or to identify interacting proteins.

-

Reagents and Materials:

-

Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Primary antibody against JNK1

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., Cell Lysis Buffer without inhibitors)

-

SDS-PAGE loading buffer

-

-

Procedure:

-

Lyse cells in ice-cold Cell Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate the supernatant with the anti-JNK1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Collect the beads by centrifugation and wash them 3-5 times with Wash Buffer.

-

After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE loading buffer for western blot analysis or in Kinase Assay Buffer for a kinase assay.[8][9]

-

3.2.3. Mass Spectrometry-Based Phosphoproteomics for Substrate Discovery

This approach allows for the unbiased, global identification and quantification of phosphorylation events in response to JNK1 activation. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are often employed for accurate quantification.

-

General Workflow:

-

Cell Culture and SILAC Labeling: Grow two populations of cells in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) essential amino acids (e.g., lysine and arginine).

-

Stimulation: Treat the "heavy" labeled cells with a stimulus to activate the JNK1 pathway, while the "light" labeled cells serve as a control.

-

Cell Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations, lyse the cells, and digest the proteins into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify the phosphopeptides and their corresponding proteins. The ratio of "heavy" to "light" signals for each phosphopeptide provides a quantitative measure of the change in phosphorylation upon JNK1 activation. JNK1-dependent sites will show a significant increase in this ratio.[10]

-

Conclusion

The c-Jun N-terminal kinase 1 is a central signaling molecule with a vast and diverse array of downstream targets. Its role in critical cellular processes underscores its importance as a therapeutic target in various diseases. The methodologies outlined in this guide, from targeted biochemical assays to global phosphoproteomic screens, provide a robust framework for researchers and drug development professionals to further elucidate the intricacies of the JNK1 signaling network and to identify and validate novel substrates. A deeper understanding of these downstream phosphorylation events will be instrumental in the development of more specific and effective therapeutic strategies that modulate JNK1 activity.

References

- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SILAC Phosphoproteomics Reveals Unique Signaling Circuits in CAR-T Cells and the Inhibition of B Cell-Activating Phosphorylation in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Kinetics and Interaction Studies for Human JNK1β1 and Substrates Activating Transcription Factor 2 (ATF2) and c-Jun N-terminal kinase (c-Jun) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Allosteric modulation of JNK docking-site interactions with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sequence‐ and Docking‐Site‐Dependent Contributions to Multi‐Site Phosphorylation of an Intrinsically Disordered MAPK Substrate - PMC [pmc.ncbi.nlm.nih.gov]